(3R)-5,7-Dihydroxy-6-methyl-3-(4'-hydroxybenzyl)chroman-4-one
Overview
Description
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. The compound has a molecular formula of C17H16O5 and a molecular weight of 300.31 g/mol .
Mechanism of Action
Target of Action
LPRP-Et-97543, also known as (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one, is a potent anti-Hepatitis B Virus (HBV) agent . The primary targets of this compound are the Core, S, and preS promoters of the HBV .
Mode of Action
The compound interacts with its targets and reduces their activities . It has been suggested that the mechanism of HBV inhibition by LPRP-Et-97543 might involve feedback control of the gene expression and DNA replication of HBV by viral proteins .
Biochemical Pathways
The compound interferes with the NF-κB pathway in HBV-transfected Huh7 cells . The NF-κB pathway plays a crucial role in immune responses to infection, inflammation, and other pathological conditions. By interfering with this pathway, LPRP-Et-97543 can inhibit the replication of HBV.
Result of Action
As a result of its action, LPRP-Et-97543 exhibits promising activities against HBV . It reduces the activities of the Core, S, and preS promoters of HBV, thereby inhibiting the replication of the virus .
Biochemical Analysis
Biochemical Properties
LPRP-Et-97543 plays a crucial role in biochemical reactions, particularly in the context of its anti-HBV activity. It interacts with several enzymes and proteins, including the core, S, and preS proteins of the HBV virus. LPRP-Et-97543 reduces the activities of these proteins but does not affect the X promoter activities . Additionally, it has been shown to reduce the expression of nuclear p65/p50 proteins from the NF-κB family and increase the protein level of cytoplasmic IκBα . These interactions highlight the compound’s potential in modulating viral protein activities and influencing cellular signaling pathways.
Cellular Effects
LPRP-Et-97543 has notable effects on various types of cells and cellular processes. In HBV-transfected Huh7 cells, LPRP-Et-97543 significantly reduces the levels of intracellular LHBsAg and HBcAg proteins compared to vehicle controls . It also inhibits the replication of HBV DNA in these cells . Furthermore, LPRP-Et-97543 reduces nuclear p65/p50 NF-κB protein expression and phosphorylated NF-κBp65 levels, indicating its impact on cell signaling pathways and gene expression . These effects suggest that LPRP-Et-97543 can influence cellular metabolism and viral replication processes.
Molecular Mechanism
The molecular mechanism of LPRP-Et-97543 involves several key interactions at the molecular level. It binds to and inhibits the activities of core, S, and preS proteins of the HBV virus, thereby reducing their expression and activity . Additionally, LPRP-Et-97543 modulates the NF-κB signaling pathway by reducing the expression of nuclear p65/p50 proteins and increasing cytoplasmic IκBα levels . These molecular interactions contribute to the compound’s antiviral effects and its ability to modulate cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LPRP-Et-97543 have been observed to change over time. The compound exhibits cytotoxic effects at doses greater than 10 μg/ml in HepG2.2.15 and HBV-transfected Huh7 cells after three days of treatment . Additionally, LPRP-Et-97543 has been shown to inhibit HBsAg and HBeAg secretions in a dose-dependent manner over a period of three days . These temporal effects indicate the compound’s stability and its potential long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of LPRP-Et-97543 vary with different dosages in animal models. In studies involving HBV-transfected Huh7 cells, LPRP-Et-97543 exhibited cytotoxic effects at doses greater than 10 μg/ml . At lower doses (2.5-10 μg/ml), the compound effectively inhibited the replication of HBV DNA and reduced the expression of viral proteins . These findings suggest that LPRP-Et-97543 has a threshold effect, with higher doses potentially leading to cytotoxicity and adverse effects.
Metabolic Pathways
LPRP-Et-97543 is involved in several metabolic pathways, particularly those related to its antiviral activity. The compound interacts with enzymes and cofactors involved in the replication and expression of HBV proteins . By inhibiting the activities of core, S, and preS proteins, LPRP-Et-97543 disrupts the viral replication process and reduces the levels of viral RNA and proteins . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in infected cells.
Transport and Distribution
LPRP-Et-97543 is transported and distributed within cells and tissues through various mechanisms. The compound’s interactions with transporters and binding proteins facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s antiviral activity, as they enable LPRP-Et-97543 to reach its target sites and exert its effects on viral proteins and cellular signaling pathways.
Subcellular Localization
The subcellular localization of LPRP-Et-97543 plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with viral proteins and modulates cellular signaling pathways . These targeting signals and post-translational modifications are essential for the compound’s antiviral effects and its ability to influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, yield, and purity requirements .
Chemical Reactions Analysis
Types of Reactions
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted flavonoids. These products have distinct chemical and biological properties .
Scientific Research Applications
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and synthesis.
Biology: The compound is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Pinostrobin: A flavonoid with similar structure but different biological activities.
Naringenin: Another flavonoid with comparable antioxidant and anti-inflammatory properties.
Hesperetin: A flavonoid with similar chemical structure but distinct pharmacological effects.
Uniqueness
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one is unique due to its specific combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOQLBTLZMHPR-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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